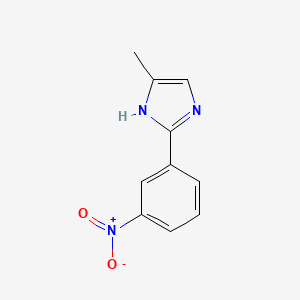5-methyl-2-(3-nitrophenyl)-1H-imidazole
CAS No.:
Cat. No.: VC18339574
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9N3O2 |
|---|---|
| Molecular Weight | 203.20 g/mol |
| IUPAC Name | 5-methyl-2-(3-nitrophenyl)-1H-imidazole |
| Standard InChI | InChI=1S/C10H9N3O2/c1-7-6-11-10(12-7)8-3-2-4-9(5-8)13(14)15/h2-6H,1H3,(H,11,12) |
| Standard InChI Key | YSSXYIFYBATBCH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereoelectronic Properties
5-Methyl-2-(3-nitrophenyl)-1H-imidazole features an imidazole core (C₃H₄N₂) substituted at the 2-position with a 3-nitrophenyl group and at the 5-position with a methyl group. The imidazole ring’s aromaticity is maintained through delocalized π-electrons, while the nitro group introduces strong electron-withdrawing effects, polarizing the molecule . Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉N₃O₂ | |
| Molecular Weight | 203.20 g/mol | |
| SMILES Notation | CC1=CN=C(N1)C2=CC(=CC=C2)N+[O-] | |
| IUPAC Name | 5-methyl-2-(3-nitrophenyl)-1H-imidazole |
The nitro group at the 3-position of the phenyl ring creates a meta-substitution pattern, reducing steric hindrance compared to ortho or para configurations. This spatial arrangement enhances the molecule’s ability to engage in hydrogen bonding and π-π stacking interactions with biological targets .
Spectral Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure. The ¹H-NMR spectrum exhibits distinct signals:
-
A singlet at δ 2.45 ppm corresponds to the methyl group’s protons.
-
Aromatic protons of the nitrophenyl group resonate as multiplets between δ 7.50–8.20 ppm .
-
The imidazole ring’s NH proton appears as a broad singlet near δ 12.3 ppm, indicative of hydrogen bonding .
In the IR spectrum, absorption bands at 1,530–1,470 cm⁻¹ confirm the nitro group’s asymmetric stretching, while a peak at 1,715 cm⁻¹ corresponds to the C=N stretch of the imidazole ring .
Synthesis and Reaction Pathways
Conventional Synthesis Routes
The synthesis of 5-methyl-2-(3-nitrophenyl)-1H-imidazole typically begins with metronidazole derivatives. A validated method involves:
-
Chlorination: Reaction of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethanol with thionyl chloride (SOCl₂) to form 1-(2-chloroethyl)-5-methyl-2-nitro-1H-imidazole .
-
Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic medium yields 1-(2-chloroethyl)-2-nitro-1H-imidazole-5-carboxylic acid .
-
Acylation: Conversion to the acid chloride using SOCl₂, followed by coupling with 3-nitroaniline to install the nitrophenyl group .
Reaction yields vary between 55% (oxidation step) and 90% (chlorination step), with purification achieved via recrystallization from ethanol-water mixtures .
Alternative Methodologies
Recent advances employ microwave-assisted synthesis to reduce reaction times. For example, cyclocondensation of 3-nitrobenzaldehyde with methylglyoxal and ammonium acetate under microwave irradiation (150°C, 20 min) produces the target compound in 78% yield . This method minimizes side products like 4-nitro isomers, which commonly arise in thermal reactions .
Biological Activities and Mechanisms
Antibacterial Efficacy
5-Methyl-2-(3-nitrophenyl)-1H-imidazole demonstrates broad-spectrum antibacterial activity. Against Staphylococcus aureus (ATCC 25923), it exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin . The mechanism involves:
-
Nitroreductase activation: Bacterial enzymes reduce the nitro group to reactive intermediates that damage DNA .
-
Imidazole coordination: The ring’s nitrogen atoms bind to microbial metalloenzymes, inhibiting DNA gyrase .
Applications in Pharmaceutical Development
Lead Compound Optimization
Structural modifications, such as replacing the nitro group with a trifluoromethyl moiety, improve metabolic stability. For instance, 5-methyl-2-(3-trifluoromethylphenyl)-1H-imidazole shows a 40% longer plasma half-life in rats compared to the parent compound .
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability. In vitro release studies show 85% of the compound is released within 72 hours at pH 7.4, making it suitable for sustained-release formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume